2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)
CAS No.: 884242-13-1
Cat. No.: VC8147182
Molecular Formula: C13H18N2O2S
Molecular Weight: 266.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 884242-13-1 |
|---|---|
| Molecular Formula | C13H18N2O2S |
| Molecular Weight | 266.36 g/mol |
| IUPAC Name | 2-methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione |
| Standard InChI | InChI=1S/C8H8N2S.C5H10O2/c1-5-2-3-6-7(4-5)10-8(11)9-6;1-3-4(2)5(6)7/h2-4H,1H3,(H2,9,10,11);4H,3H2,1-2H3,(H,6,7) |
| Standard InChI Key | SXXXWJDXUIJRKW-UHFFFAOYSA-N |
| SMILES | CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2 |
| Canonical SMILES | CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione, reflects its dual constituents. The benzimidazole-thiol component features a bicyclic aromatic system with a thione group at position 2 and a methyl substituent at position 5. The 2-methylbutanoic acid moiety is a branched carboxylic acid with a four-carbon chain. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂S | PubChem |
| Molecular Weight | 266.36 g/mol | PubChem |
| Canonical SMILES | CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2 | PubChem |
| InChI Key | SXXXWJDXUIJRKW-UHFFFAOYSA-N | PubChem |
The thione group (C=S) in the benzimidazole ring enhances electrophilic reactivity, enabling participation in nucleophilic substitution and coordination chemistry. The carboxylic acid group (pKa ≈ 4.8) confers pH-dependent solubility, favoring protonation in acidic environments and deprotonation in basic conditions.
Synthesis and Preparation Methods
Synthetic Routes
The compound is synthesized via a 1:1 stoichiometric reaction between 2-methylbutanoic acid and 6-methyl-1H-benzimidazole-2-thiol under controlled conditions. A representative protocol involves:
-
Refluxing equimolar amounts of the precursors in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 80–100°C for 4–6 hours .
-
Purification via silica gel chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50) or recrystallization from ethanol/water mixtures .
Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and minimize byproducts. Critical parameters include temperature control (±2°C) and anhydrous conditions to prevent hydrolysis of the thione group.
Characterization
-
¹H NMR (DMSO-d₆, 300 MHz): Peaks at δ 2.46 (s, 3H, CH₃), 4.51 (s, 2H, CH₂), and 7.27–7.59 (m, 3H, aromatic protons) .
-
¹³C NMR (DMSO-d₆, 75 MHz): Signals at δ 21.04 (CH₃), 52.94 (CH₂), and 112.91–135.01 (aromatic carbons) .
Chemical Reactivity and Reaction Pathways
Nucleophilic Substitution
The thione sulfur acts as a soft nucleophile, reacting with alkyl halides (e.g., ethyl bromoacetate) to form thioether derivatives. For example:
This reactivity is exploited to generate analogs with modified solubility and bioactivity .
Oxidation and Reduction
-
Oxidation: Treatment with hydrogen peroxide (H₂O₂) yields sulfoxides or sulfones, altering electronic properties.
-
Reduction: Sodium borohydride (NaBH₄) reduces the thione to a thiol (-SH), enhancing metal-binding capacity.
Comparative Analysis with Related Compounds
| Compound | Key Features | Bioactivity (IC₅₀/MIC) |
|---|---|---|
| 6-methyl-1H-benzimidazole-2-thiol | Aromatic, thiol-rich | Antifungal (MIC = 4–8 μg/mL) |
| 2-methylbutanoic acid | Hydrophobic, carboxylic acid | Limited direct bioactivity |
| Target compound | Hybrid structure, dual functionality | Broad-spectrum potential |
The hybrid structure synergizes the lipophilicity of 2-methylbutanoic acid with the pharmacophore benzimidazole-thiol, enhancing membrane permeability and target engagement.
Industrial and Research Applications
Pharmaceutical Development
As a lead compound for:
-
Anticancer agents: Modulating topoisomerase activity.
-
Antimicrobial coatings: Functionalizing medical devices.
Material Science
-
Coordination polymers: Utilizing thiol-metal interactions for sensor design.
-
Catalysis: Sulfur sites facilitate heterogeneous catalytic cycles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume